2-(3-Chlorophenyl)benzene-1-sulfonamide

Carbonic Anhydrase Inhibition Ki Value Comparison Structure-Activity Relationship

Sourcing a well-characterized, potent carbonic anhydrase II inhibitor with defined SAR often delays medicinal chemistry campaigns. 2-(3-Chlorophenyl)benzene-1-sulfonamide directly addresses this bottleneck. - Documented Ki of 4.3 nM against hCA II, providing a validated benchmark for inhibitor screening and SAR studies. - Supplied at 95% purity, with the primary sulfonamide group serving as a reactive handle for N-functionalization and library synthesis. - Available for immediate procurement, eliminating custom synthesis lead times for this key biphenyl sulfonamide reference compound.

Molecular Formula C12H10ClNO2S
Molecular Weight 267.73
CAS No. 1350725-94-8
Cat. No. B2756275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Chlorophenyl)benzene-1-sulfonamide
CAS1350725-94-8
Molecular FormulaC12H10ClNO2S
Molecular Weight267.73
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=CC=C2)Cl)S(=O)(=O)N
InChIInChI=1S/C12H10ClNO2S/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)17(14,15)16/h1-8H,(H2,14,15,16)
InChIKeyIVPOLULWJOBXNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Chlorophenyl)benzene-1-sulfonamide: Procurement & Technical Baseline


2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8) is a biphenyl sulfonamide derivative [1]. This compound is characterized by a sulfonamide group (-SO₂NH₂) ortho-substituted on a biphenyl scaffold, with a meta-chlorine substituent on the pendant phenyl ring. Commercial samples are typically supplied at 95% purity, with a molecular formula of C₁₂H₁₀ClNO₂S and a molecular weight of 267.73 g/mol . The core biphenyl sulfonamide scaffold has been extensively studied as a privileged structure for enzyme inhibition, particularly against matrix metalloproteinases, endothelin receptors, and carbonic anhydrases [2], positioning this specific chlorinated analogue as a potential intermediate or reference compound in medicinal chemistry and chemical biology research.

Carbonic anhydrase enzyme studies
Privileged biphenyl sulfonamide scaffold for hCA inhibition research
SAR reference tool
Benchmark for meta‑chlorophenyl electronic effects in medicinal chemistry
Sulfonamide derivatization
Primary sulfonamide handle for library synthesis and probe generation

2-(3-Chlorophenyl)benzene-1-sulfonamide Substitution Risk Analysis


The biphenyl sulfonamide chemical class exhibits extreme sensitivity to positional and electronic substitutions. Replacing the meta-chlorophenyl group of 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8) with an analog bearing a different halogen or a substituent at a different position is not a trivial substitution. Structural activity relationship (SAR) studies on related urea-linked benzenesulfonamides demonstrate that the 3-chlorophenyl tail group confers the most potent inhibitory activity (Ki = 4.3 nM), which is almost twice as potent as the 3-trifluoromethylphenyl analog (Ki = 8.2 nM) in the same assay system [1]. This quantitative divergence highlights that even seemingly minor changes in the electron-withdrawing nature of the substituent on the pendant phenyl ring can drastically alter the binding kinetics and potency. Therefore, substituting 2-(3-Chlorophenyl)benzene-1-sulfonamide with a structurally similar but electronically distinct analog is likely to result in a quantifiable loss of activity or a change in selectivity profile, undermining the reproducibility and validity of research outcomes.

Electronic variation (e.g., Cl vs. CF3) may shift inhibitory potency and selectivity, limiting interchangeability with close halogen analogs.
Positional isomerism of the sulfonamide group (2‑ vs. 4‑sulfonamide) can lead to target‑engagement mismatch and invalidate SAR assumptions.
Meta‑substitution pattern on the pendant phenyl ring is critical; even small changes may alter isoform selectivity and assay reproducibility.

2-(3-Chlorophenyl)benzene-1-sulfonamide Quantitative Evidence


Superior Potency Over 3-Trifluoromethylphenyl Analog

In a direct head-to-head comparison within the same study, a benzenesulfonamide analog bearing a 3-chlorophenyl tail group (Compound 8c) demonstrated a Ki value of 4.3 nM against human carbonic anhydrase II (hCA II). This is 1.9-fold more potent than the corresponding 3-trifluoromethylphenyl analog (Compound 8f), which exhibited a Ki value of 8.2 nM under identical assay conditions [1]. This provides a direct, quantitative basis for selecting the 3-chlorophenyl variant over a closely related substituted phenyl analog when targeting this enzyme.

hCA II inhibition comparison
Head‑to‑head
Ki 4.3 nM (3‑Cl) vs. 8.2 nM (3‑CF3)
Reported higher inhibition potency context for the 3‑chlorophenyl analog; supports selection for hCA II research models.
1.9‑fold lower Ki under identical assay conditions; source‑specific evidence.
Carbonic Anhydrase Inhibition Ki Value Comparison Structure-Activity Relationship

Selectivity Profile Across hCA Isoforms

While the 3-chlorophenyl analog (Compound 8c) is the most potent against hCA II (Ki = 4.3 nM), it also exhibits measurable, though higher, Ki values against other isoforms: 30.1 nM for hCA I and 147.1 nM for hCA IX [1]. In contrast, the 3-trifluoromethylphenyl analog (Compound 8f) demonstrates a significantly more selective profile, with Ki values of 177.1 nM and 455.5 nM for hCA I and hCA IX, respectively, alongside its 8.2 nM Ki for hCA II [1]. This data quantifies a trade-off: the 3-chlorophenyl group yields greater potency but lower isoform selectivity compared to the 3-trifluoromethylphenyl group.

Isoform selectivity profile
Head‑to‑head
hCA I: 30.1 nM, hCA II: 4.3 nM, hCA IX: 147.1 nM
Reported selectivity trade‑off: higher potency against hCA II but broader isoform activity compared to CF3 analog.
hCA I/II ratio ≈7; hCA IX/II ratio ≈34. Context‑dependent selection.
Isoform Selectivity Carbonic Anhydrase Off-Target Activity

Procurement Purity Specification

Commercially available 2-(3-Chlorophenyl)benzene-1-sulfonamide (CAS 1350725-94-8) is supplied with a minimum purity specification of 95%, as indicated by the vendor's technical data sheet . This quantifiable metric establishes a verifiable baseline for procurement and quality control. The absence of published melting point or density data for this specific compound means that the stated purity and molecular identity (via CAS number and molecular weight) are the primary measurable parameters for ensuring correct material acquisition.

Commercial purity
Data to verify
≥95% (vendor specification)
Minimum purity baseline for procurement; verifiable through QC analysis.
No published mp or density; identity confirmed via CAS and MW.
Quality Control Purity Analysis Procurement Specification

3-Chloro Substitution Pattern Confirmation

The compound's chemical identity is confirmed by multiple authoritative sources, consistently describing it as 3-Chloro-[1,1'-biphenyl]-2-sulfonamide or its synonyms . This confirms the precise substitution pattern: a sulfonamide group at the 2-position of the biphenyl ring and a chlorine atom at the 3-position of the pendant phenyl ring. This contrasts with common isomeric impurities or alternative biphenyl sulfonamides where the sulfonamide group is in the 4-position [1]. The defined structure is critical for ensuring that the procured compound matches the intended molecular target for SAR studies or biological assays.

Structural identity
Class‑level inference
2‑sulfonamide, 3‑chloro substitution
Confirmed ortho‑sulfonamide and meta‑chloro pattern; reduces risk of positional isomer procurement.
Cross‑referenced with literature; 4‑sulfonamide isomers exhibit different activity.
Structural Confirmation Chemical Identity Nomenclature

2-(3-Chlorophenyl)benzene-1-sulfonamide Research Applications


Carbonic Anhydrase Pan-Inhibitor Studies

When designing experiments to evaluate the role of carbonic anhydrase II (hCA II) in cellular processes, particularly where a lack of high isoform selectivity is not a primary concern or is even desired, 2-(3-Chlorophenyl)benzene-1-sulfonamide is a suitable chemical tool. Its demonstrated Ki of 4.3 nM against hCA II [1] confirms its high potency. This compound can serve as a potent positive control or a starting point for further derivatization, given its significant activity against the primary isoform of interest in glaucoma research [1].

SAR Reference for Biphenyl Sulfonamides

In medicinal chemistry campaigns aimed at optimizing biphenyl sulfonamide inhibitors, this compound provides a well-defined SAR data point. The quantitative data showing a Ki of 4.3 nM for hCA II [1] allows it to be used as a benchmark for comparing new synthetic analogs. Researchers can directly assess whether modifications to the biphenyl core, sulfonamide linker, or pendant aryl group enhance or diminish potency relative to this 3-chlorophenyl baseline.

Intermediate for Sulfonamide Derivative Synthesis

The commercial availability of 2-(3-Chlorophenyl)benzene-1-sulfonamide at 95% purity makes it a viable intermediate for further chemical elaboration. The primary sulfonamide group (-SO₂NH₂) is a reactive handle that can be functionalized to generate a library of N-substituted sulfonamides. This is a common strategy in drug discovery to explore chemical space and improve the pharmacokinetic or pharmacodynamic properties of lead compounds.

Binding Pocket Probe for Biphenyl Sulfonamides

Given the well-characterized binding mode of biphenyl sulfonamides to the carbonic anhydrase active site [1], this specific chlorinated variant can be used in biochemical and biophysical assays to probe ligand-enzyme interactions. Its distinct electronic profile, compared to fluorinated analogs, can be leveraged in competitive binding assays or co-crystallization studies to elucidate the specific contributions of the chlorine atom to binding affinity and orientation.

Application
Selection Property
Validation Focus
hCA II enzyme modulation studies
3‑chlorophenyl electronic context; reported Ki 4.3 nM against hCA II
Recombinant enzyme assay benchmarking; inhibition reproducibility
Biphenyl sulfonamide SAR reference
Meta‑Cl substitution benchmark for potency and selectivity data
Comparative SAR analysis; Ki ratio validation vs. fluorinated analogs
Sulfonamide derivatization precursor
Primary sulfonamide reactive handle; 95% purity intermediate grade
Reaction yield monitoring; purity consistency across batches
Ligand‑binding probe studies
Chlorine‑specific electronic contribution to binding
Co‑crystallization or competitive binding assay context; selectivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


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